molecular formula C15H24O B13765053 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal CAS No. 71850-78-7

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal

Cat. No.: B13765053
CAS No.: 71850-78-7
M. Wt: 220.35 g/mol
InChI Key: CQCCAGSSRPAZNY-OUKQBFOZSA-N
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Description

This compound (CAS: 71850-78-7) is an aldehyde derivative featuring a 2,3-dimethyl-substituted butenal chain and a 2,6,6-trimethyl-1-cyclohexenyl moiety.

Properties

CAS No.

71850-78-7

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(E)-2,3-dimethyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal

InChI

InChI=1S/C15H24O/c1-11-7-6-8-15(4,5)14(11)9-12(2)13(3)10-16/h10H,6-9H2,1-5H3/b13-12+

InChI Key

CQCCAGSSRPAZNY-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)C/C(=C(\C)/C=O)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC(=C(C)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the aldol condensation of 2,6,6-trimethyl-1-cyclohexen-1-one with 2,3-dimethylbutanal under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and minimize the formation of by-products. The final product is typically purified using distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the aldehyde group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenoic acid.

    Reduction: 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications Overview

  • Fragrance Industry
    • 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal is primarily utilized as a fragrance ingredient due to its pleasant odor profile reminiscent of floral and fruity notes. It is commonly found in perfumes and personal care products.
  • Flavoring Agent
    • This compound is also employed as a flavoring agent in food products. Its aromatic properties enhance the sensory experience of various consumables.
  • Analytical Chemistry
    • The compound has been analyzed using high-performance liquid chromatography (HPLC) methods for purity assessment and quality control. A specific application involves the use of Newcrom R1 HPLC columns for its separation and analysis under various conditions .

Case Study 1: Fragrance Formulation

In a study involving the formulation of a new perfume line, researchers incorporated 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal to achieve a unique scent profile. The compound contributed to the overall olfactory experience by providing depth and complexity to floral notes. Sensory evaluations indicated a positive reception among consumers, highlighting its effectiveness in enhancing fragrance formulations.

Case Study 2: Flavor Enhancement in Beverages

A beverage manufacturer utilized this compound to improve the flavor profile of a citrus drink. By adding small quantities of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal during production, the company reported an increase in consumer preference based on taste tests conducted before and after its incorporation.

Analytical Methods

MethodDescription
HPLCHigh-performance liquid chromatography was employed for the separation and quantification of the compound in various matrices. The mobile phase typically includes acetonitrile and water with phosphoric acid .
GC-MSGas chromatography-mass spectrometry is used for identifying volatile compounds in fragrance formulations where this compound may be present .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s analogs differ in substituent positions, functional groups, and cycloalkenyl configurations, which influence their physicochemical and sensory properties. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Functional Group Key Structural Features Applications/Notes
2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal (Target Compound) 71850-78-7 C₁₆H₂₄O Aldehyde 2,3-dimethyl on butenal; 1-cyclohexenyl with 2,6,6-trimethyl substituents Fragrance ingredient; favorable regulatory status
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal 3155-71-3 C₁₅H₂₂O Aldehyde Single methyl at position 2 on butenal; identical cyclohexenyl group Likely fragrance use; reduced steric bulk may alter volatility
2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal Not provided C₁₅H₂₂O Aldehyde Double bond at position 2 on cyclohexenyl ring; alters spatial orientation Potential differences in odor profile due to ring conformation
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one Not provided C₁₅H₂₂O Ketone Ketone group replaces aldehyde; double bond at position 3 on butenone Enhanced stability; sweeter, less pungent odor compared to aldehydes
α-2,2,6-Tetramethylcyclohexenebutanal Not provided C₁₄H₂₂O Aldehyde Tetramethyl substitution on cyclohexene; shorter carbon chain Possible use in citrus or herbal fragrances; lower molecular weight may increase volatility

Key Research Findings

Functional Group Impact: Aldehydes (e.g., target compound) are more reactive and volatile than ketones, contributing sharp, top-note aromas. Ketones (e.g., entry 9 in ) exhibit greater stability and longer-lasting middle/base notes . The 2,3-dimethyl substitution on the target compound likely enhances hydrophobicity, extending its persistence in fragrance formulations compared to mono-methyl analogs .

Cyclohexenyl Substituent Effects: The position of the cyclohexenyl double bond (1- vs. 2-) alters molecular geometry, affecting interactions with olfactory receptors. For instance, the 1-cyclohexenyl group in the target compound may enhance binding to specific odorant receptors, yielding a distinct sensory profile .

Biological Activity

2,3-Dimethyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, commonly known as β-Ionone , is a volatile organic compound predominantly used in the fragrance and flavor industries. This article delves into its biological activity, exploring its chemical properties, mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H24O
  • Molecular Weight : 220.357 g/mol
  • CAS Number : 71850-78-7
  • LogP : 5.04 (indicating high lipophilicity)

Structure

The structural formula of β-Ionone can be represented as follows:

C15H24O\text{C}_{15}\text{H}_{24}\text{O}

β-Ionone has been shown to interact with various biological systems, primarily through its ability to bind to specific receptors and enzymes. Its mechanism of action includes:

  • Gene Regulation : β-Ionone can bind to response elements in gene promoters, potentially influencing the expression of genes involved in metabolic pathways.
  • Enzyme Interaction : It acts as a substrate or inhibitor for certain enzymes, impacting metabolic processes.

Pharmacological Effects

Research indicates that β-Ionone exhibits several pharmacological effects:

  • Antioxidant Activity : It has been reported to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties : Studies suggest that β-Ionone may reduce inflammation by modulating the activity of pro-inflammatory cytokines.
  • Antimicrobial Effects : Preliminary studies indicate that β-Ionone possesses antimicrobial properties against various pathogens.

Study 1: Antioxidant Properties

A study conducted by researchers evaluated the antioxidant capacity of β-Ionone using various assays (DPPH and ABTS). Results indicated a significant reduction in free radical levels, suggesting its potential as a natural antioxidant in food preservation and health applications .

Study 2: Anti-inflammatory Effects

In vitro studies showed that β-Ionone could inhibit the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cells. This suggests its potential use in treating inflammatory diseases .

Study 3: Antimicrobial Activity

Research published in the Journal of Essential Oil Research demonstrated that β-Ionone exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was effective at concentrations as low as 0.5% .

Fragrance Industry

Due to its pleasant floral scent, β-Ionone is widely used in perfumes and cosmetics. Its stability and volatility make it an ideal candidate for various formulations.

Food Industry

β-Ionone is also utilized as a flavoring agent in food products due to its aromatic properties.

Therapeutic Potential

Emerging research suggests that β-Ionone could have therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.

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